molecular formula C11H18ClNO4 B13909768 Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate

Cat. No.: B13909768
M. Wt: 263.72 g/mol
InChI Key: NMNJLDZQSSJHMI-UHFFFAOYSA-N
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Description

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its structure features a piperidine ring substituted with a tert-butyl group and a chlorocarbonyl group, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

[ \text{Piperidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding carbamates or esters.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form piperidine-1-carboxylic acid and tert-butyl alcohol.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, sodium hydroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

    Carbamates: Formed by substitution with amines

    Esters: Formed by substitution with alcohols

    Piperidine-1-carboxylic acid: Formed by hydrolysis

Scientific Research Applications

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and receptor modulators.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a reactive intermediate that can modify biological targets through covalent bonding. For example, in enzyme inhibition, the compound may form a covalent bond with the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is unique due to its chlorocarbonyl group, which provides a versatile site for further chemical modifications. This makes it particularly valuable in the synthesis of a wide range of derivatives with potential biological activities.

Properties

Molecular Formula

C11H18ClNO4

Molecular Weight

263.72 g/mol

IUPAC Name

tert-butyl 4-carbonochloridoyloxypiperidine-1-carboxylate

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-8(5-7-13)16-9(12)14/h8H,4-7H2,1-3H3

InChI Key

NMNJLDZQSSJHMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)Cl

Origin of Product

United States

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